

Synthesis and Characterization of 3-O-Methyl Colterol Bromide: A Technical Guide

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Compound of Interest

Compound Name: 3-O-Methyl Colterol Bromide

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Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **3-O-Methyl Colterol Bromide**, a derivative of the known β 2-adrenoreceptor agonist, Colterol. Due to the limited availability of published data specifically for the bromide salt, this document outlines a proposed synthetic pathway based on established organic chemistry principles. Furthermore, it details the expected characterization methodologies and data, drawing parallels with analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this and related compounds.

Introduction

Colterol is a short-acting β 2-adrenoreceptor agonist known for its bronchodilator properties.^[1] Its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications. 3-O-Methyl Colterol is a key metabolite and derivative of Colterol. The bromide salt of this compound, **3-O-Methyl Colterol Bromide**, is explored in this guide for its potential as a stable, crystalline solid suitable for pharmaceutical development. This document will detail a plausible synthetic route, comprehensive characterization techniques, and the expected signaling pathway based on its parent compound.

Proposed Synthesis of 3-O-Methyl Colterol Bromide

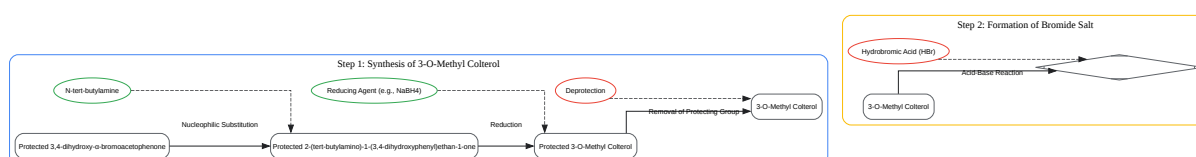
In the absence of a specific published synthetic protocol for **3-O-Methyl Colterol Bromide**, a two-step synthetic pathway is proposed. This pathway involves the synthesis of the free base, 3-O-Methyl Colterol, followed by its conversion to the corresponding bromide salt.

Proposed Synthesis of 3-O-Methyl Colterol

A plausible route to 3-O-Methyl Colterol involves the reaction of a suitable protected catechol derivative with an N-tert-butyl aminoethanol side chain. A common strategy for the synthesis of phenylethanamines involves the reaction of a protected α -bromoacetophenone with a primary amine, followed by reduction of the resulting aminoketone.

Proposed Synthesis of 3-O-Methyl Colterol Bromide

The final step is the formation of the bromide salt. This can be achieved through the reaction of the free base, 3-O-Methyl Colterol, with hydrobromic acid.



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Caption: Proposed two-step synthesis of **3-O-Methyl Colterol Bromide**.

Characterization

A thorough characterization of **3-O-Methyl Colterol Bromide** is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques are recommended.^{[1][2][3]}

Quantitative Data Summary

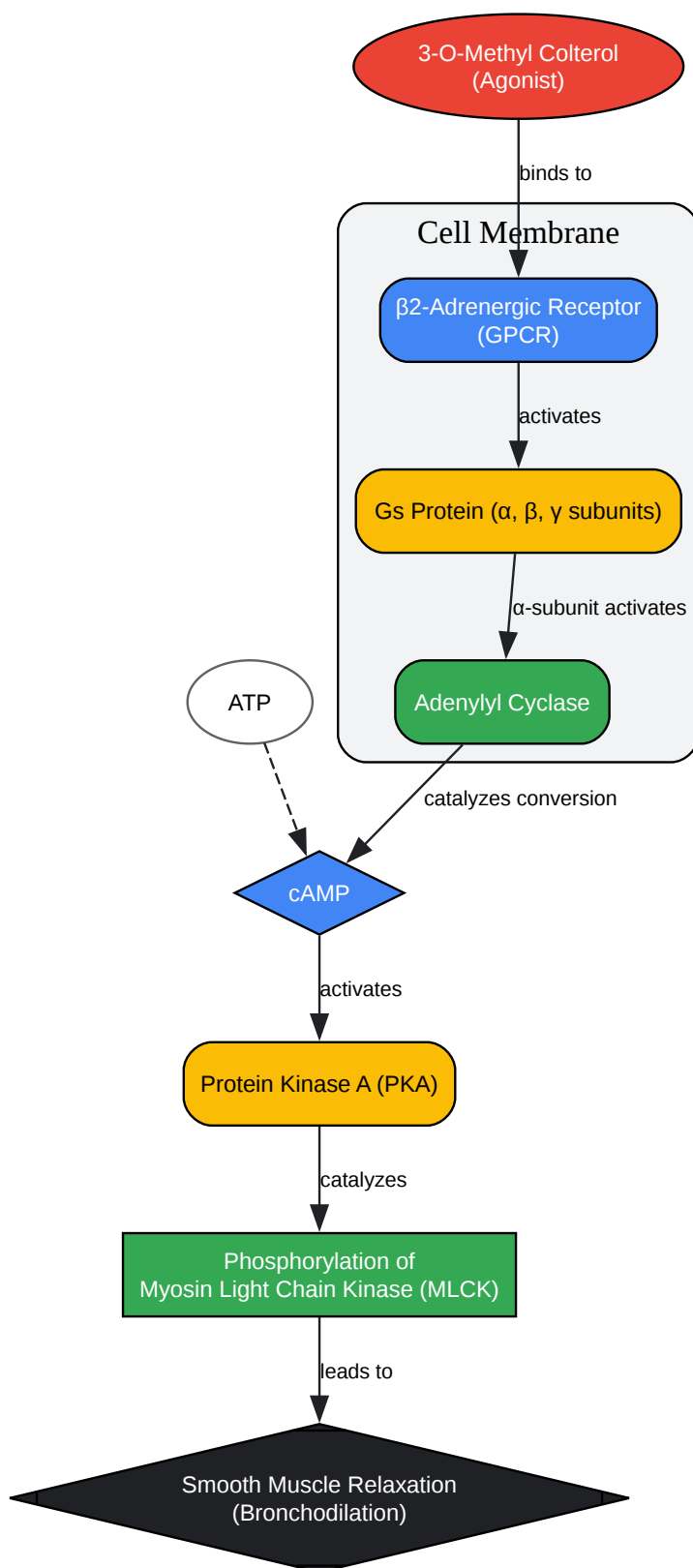
Property	Expected Value/Technique	Reference Compounds/Notes
Chemical Identity		
Molecular Formula	C13H22BrNO3	Calculated from the structure of 3-O-Methyl Colterol and HBr.
Molecular Weight	320.22 g/mol	Calculated.
Purity		
HPLC Purity	>98%	As per typical pharmaceutical standards.[2]
Spectroscopic Data		
1H NMR	Consistent with structure	Chemical shifts for aromatic, methoxy, and side-chain protons.
13C NMR	Consistent with structure	Chemical shifts for all unique carbon atoms.
Mass Spectrometry (ESI-MS)	m/z [M]+ ~240.16	Corresponds to the free base [C13H21NO3 + H]+.
FT-IR	Characteristic peaks	O-H, N-H, C-H (aliphatic & aromatic), C-O, C-N stretches.
Physical Properties		
Appearance	White to off-white solid	Based on related compounds. [2]
Melting Point	To be determined	DSC can be used for accurate determination.
Solubility	To be determined	Expected to be soluble in polar solvents like water and methanol.

Experimental Protocols

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.
- Instrument: 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O).
- Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to fully assign all proton and carbon signals.
- Technique: Electrospray Ionization (ESI) in positive ion mode.
- Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and infuse it directly or via LC-MS.
- Analysis: Observe the molecular ion peak corresponding to the protonated free base.
- Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
- Range: 4000-400 cm⁻¹.
- Analysis: Identify characteristic absorption bands for functional groups.^[4]^[5]

Signaling Pathway

As a derivative of Colterol, 3-O-Methyl Colterol is expected to act as a β 2-adrenoreceptor agonist. The binding of the agonist to the β 2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.



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Caption: Proposed signaling pathway of 3-O-Methyl Colterol.

This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of **3-O-Methyl Colterol Bromide**. While a specific, published protocol for the bromide salt is not currently available, the proposed synthetic route and detailed characterization methodologies offer a robust starting point for researchers. The outlined experimental protocols and expected data will aid in the successful synthesis, purification, and verification of this compound. Further studies are warranted to confirm the proposed synthesis and to fully elucidate the pharmacological profile of **3-O-Methyl Colterol Bromide**.

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